
(R)-2-(Naphthalen-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Naphthalen-2-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents like toluene or dichloromethane and may require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Naphthalen-2-yl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene-based ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions include naphthalene-based ketones, carboxylic acids, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
®-2-(Naphthalen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which ®-2-(Naphthalen-2-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Naphthalen-2-yl)pyrrolidine: The enantiomer of ®-2-(Naphthalen-2-yl)pyrrolidine, which may have different biological activities.
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine, which share the naphthalene core but differ in functional groups.
Uniqueness
®-2-(Naphthalen-2-yl)pyrrolidine is unique due to its chiral nature and the combination of the naphthalene and pyrrolidine moieties. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m1/s1 |
Clé InChI |
ASDMHFSTBKLKST-CQSZACIVSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
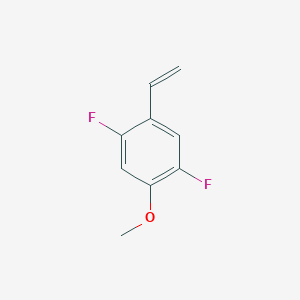
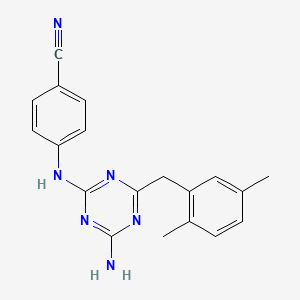


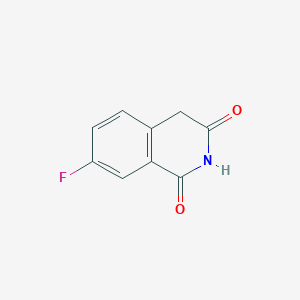
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
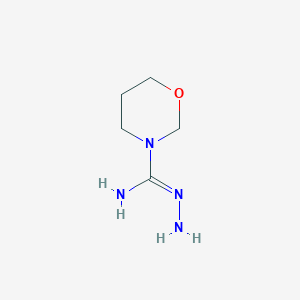

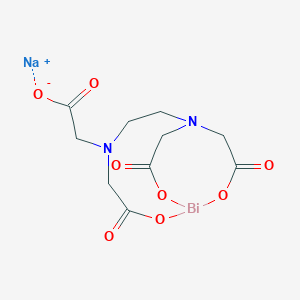
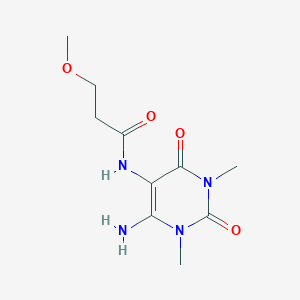
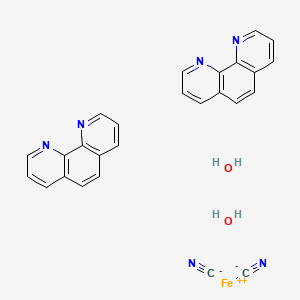
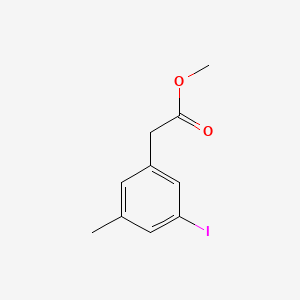
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
